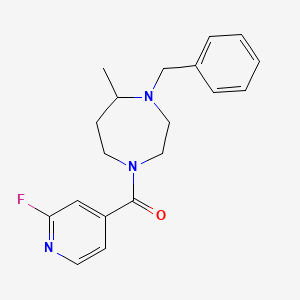
N-(3-(2-oxopiperidin-1-yl)phenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(2-oxopiperidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains phenyl rings and a sulfonamide group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Asymmetric Cyclopropanation and Enantioselective Synthesis
Research by Davies et al. (1996) on asymmetric cyclopropanations utilized rhodium N-(arylsulfonyl)prolinate for the catalyzed decomposition of vinyldiazomethanes, providing a method for the synthesis of functionalized cyclopropanes. This process is significant for its high diastereoselectivity and enantioselectivity, leveraging the structural effects of various substituents for optimal outcomes (Davies et al., 1996).
Antibodies for Sulfonamide Antibiotics and ELISA Development
Adrián et al. (2009) developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk. By raising antibodies against specific haptens, they achieved broad specificity and high sensitivity, demonstrating the utility of these techniques in food safety and regulatory compliance (Adrián et al., 2009).
Rearrangement and Synthesis of Chiral Pyrrolidin-3-ones
Králová et al. (2019) reported on the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, leading to the unexpected formation of chiral pyrrolidin-3-ones. This finding opens new avenues for synthesizing complex, biologically relevant molecules (Králová et al., 2019).
Efficient Synthesis of Ynamides
Hamada et al. (2008) developed a copper-catalyzed method for the aerobic oxidative amidation of terminal alkynes to synthesize ynamides. This process highlights the versatility of using various nitrogen nucleophiles, including N-alkyl-arylsulfonamides, demonstrating its utility in creating functionalized molecules for further chemical exploration (Hamada et al., 2008).
Tetramethylpiperidine N-Oxyl and Electrocatalytic Reactions
Nutting et al. (2018) reviewed the electrochemical properties and applications of N-oxyl compounds, including Tetramethylpiperidine N-Oxyl (TEMPO), in catalyzing selective oxidation reactions. This research provides insights into the mechanisms of chemical and electrochemical catalysis, showcasing the broad applicability of N-oxyl reagents in organic synthesis (Nutting et al., 2018).
Mécanisme D'action
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa that is greater than 30,000-fold over other human coagulation proteases .
Mode of Action
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro . It also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .
Biochemical Pathways
By inhibiting FXa, N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide reduces thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in the formation of blood clots, thereby preventing thromboembolic diseases .
Pharmacokinetics
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide’s action include a rapid onset of inhibition of FXa . Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Propriétés
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPCDPELSYJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
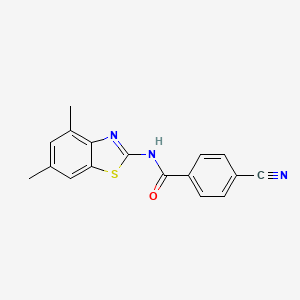
![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)
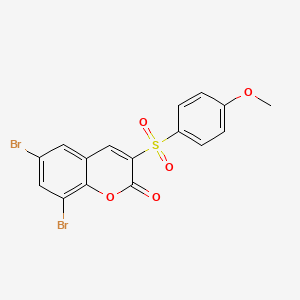
![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)
![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)


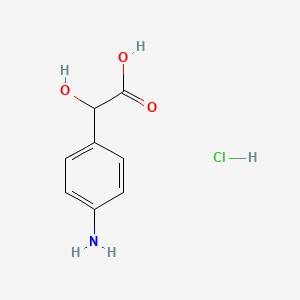
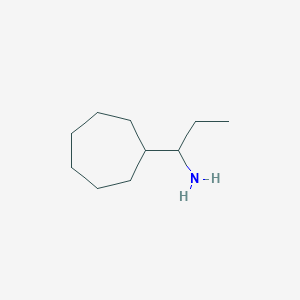
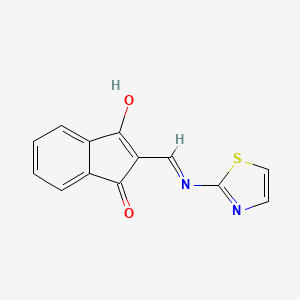
![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)
